molecular formula C28H26N4O3 B2836654 N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide CAS No. 901264-52-6

N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide

Cat. No. B2836654
CAS RN: 901264-52-6
M. Wt: 466.541
InChI Key: VONUSLUFCVTDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .


Synthesis Analysis

The synthesis of “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide” involved the use of N, N ′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides . DCC reacts with the carboxyl group of ibuprofen to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-28-16-24(22-10-3-5-12-25(22)35-28)31-27(34)32(28)20-8-6-7-18(15-20)26(33)29-14-13-19-17-30-23-11-4-2-9-21(19)23/h2-12,15,17,24,30H,13-14,16H2,1H3,(H,29,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONUSLUFCVTDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NCCC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.